molecular formula C11H17N3O2 B12972455 Tert-butyl (4-hydrazinylphenyl)carbamate

Tert-butyl (4-hydrazinylphenyl)carbamate

Cat. No.: B12972455
M. Wt: 223.27 g/mol
InChI Key: SEINEVFMIZKLDH-UHFFFAOYSA-N
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Description

Tert-butyl (4-hydrazinylphenyl)carbamate is a carbamate derivative featuring a hydrazinyl (-NH-NH₂) substituent at the para position of a phenyl ring, protected by a tert-butyloxycarbonyl (Boc) group. This compound is primarily utilized in organic synthesis as a versatile intermediate, particularly in the preparation of pharmaceuticals, agrochemicals, and heterocyclic compounds. The Boc group serves as a protective moiety for amines, enabling selective reactivity in multi-step syntheses. The hydrazinyl group confers nucleophilic and coordinating properties, making it valuable in condensation reactions and metal-complex formations .

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

tert-butyl N-(4-hydrazinylphenyl)carbamate

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)13-8-4-6-9(14-12)7-5-8/h4-7,14H,12H2,1-3H3,(H,13,15)

InChI Key

SEINEVFMIZKLDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-hydrazinylphenyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-hydrazinylphenyl derivatives. One common method involves the use of di-tert-butyl dicarbonate or a chloroformate and sodium azide with an aromatic carboxylic acid to produce the corresponding acyl azide. The acyl azide then undergoes a Curtius rearrangement to form an isocyanate derivative, which is trapped by an amine to form the aromatic carbamate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of carbamate synthesis, such as the use of protecting groups and mild reaction conditions, are likely applicable.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-hydrazinylphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Azo or azoxy compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Tert-butyl (4-hydrazinylphenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (4-hydrazinylphenyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The carbamate moiety can also interact with various biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight Key Functional Groups Key Structural Features
This compound C₁₁H₁₅N₃O₂ 237.26 (calc.) Boc-protected amine, hydrazinyl Hydrazinyl group at para position
tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate C₁₂H₁₇N₃O₃ 251.28 Boc-protected amine, hydrazide Hydrazinecarbonyl (-CONHNH₂) at para
Tert-butyl (4-chlorophenethyl)carbamate C₁₃H₁₈ClNO₂ 255.74 Boc-protected amine, chloro Chlorophenethyl substituent
tert-butyl (4-hydroxybutan-2-yl)carbamate C₉H₁₇NO₃ 203.24 Boc-protected amine, hydroxyl Hydroxyl group on aliphatic chain

Key Observations :

  • Hydrazinyl vs. Hydrazinecarbonyl : The hydrazinecarbonyl group in the compound from introduces a carbonyl moiety, increasing polarity and enabling hydrazone formation. In contrast, the hydrazinyl group in the target compound is more nucleophilic, favoring reactions like diazo coupling or cyclization .
  • Chlorophenethyl vs. Hydrazinylphenyl : The chloro substituent in imparts electron-withdrawing effects, reducing nucleophilicity compared to the hydrazinyl group. This difference influences reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura for chloro derivatives vs. nucleophilic substitutions for hydrazinyl analogs).
  • Hydroxyl vs. Hydrazinyl : The hydroxyl-containing derivative exhibits lower reactivity toward electrophiles but participates in hydrogen bonding, affecting solubility and crystallization behavior.

Biological Activity

Tert-butyl (4-hydrazinylphenyl)carbamate is a compound of interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C11H16N4O2
  • Molecular Weight : 224.27 g/mol
  • CAS Number : 156866-52-3

This compound exhibits several mechanisms that contribute to its biological activity:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in neurodegenerative diseases, particularly those associated with Alzheimer's disease.
  • Antioxidant Properties : Research indicates that it may possess antioxidant capabilities, reducing oxidative stress in neuronal cells.
  • Neuroprotective Effects : The compound has demonstrated protective effects on astrocytes against amyloid beta-induced toxicity, which is significant in the context of Alzheimer's disease.

In Vitro Studies

A study assessed the effects of this compound on astrocyte cell viability in the presence of amyloid beta (Aβ) peptides. The results indicated:

  • Cell Viability : Treatment with the compound resulted in a significant increase in cell viability compared to control groups treated with Aβ alone.
  • Cytokine Production : The compound reduced tumor necrosis factor-alpha (TNF-α) levels, suggesting an anti-inflammatory effect.
Treatment GroupCell Viability (%)TNF-α Level (pg/mL)
Control (Aβ only)43.78 ± 7.17Elevated
Tert-butyl Carbamate62.98 ± 4.92Reduced

In Vivo Studies

In vivo experiments using a scopolamine-induced model of Alzheimer's disease provided insights into the efficacy of this compound:

  • Amyloidogenesis Inhibition : The compound showed a moderate reduction in amyloid plaque formation compared to untreated groups, although not statistically significant when compared to established treatments like galantamine.
  • Bioavailability Issues : The lack of significant effects was attributed to poor brain bioavailability, highlighting the need for further formulation studies.

Case Studies

  • Neuroprotective Effects Against Aβ Toxicity : A study published in PubMed Central demonstrated that this compound significantly improved astrocyte survival rates when co-administered with Aβ peptides, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
  • Multi-target Approach for Alzheimer's Disease : Another investigation focused on the compound's ability to act as both a β-secretase and acetylcholinesterase inhibitor, providing a dual-action mechanism that could be beneficial in treating Alzheimer's disease .

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